molecular formula C15H19FN2O B2579972 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide CAS No. 2415454-35-0

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide

Cat. No.: B2579972
CAS No.: 2415454-35-0
M. Wt: 262.328
InChI Key: XUWTYGIUUYQSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexene ring, a fluorinated pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclohexene derivative, followed by its coupling with a fluorinated pyridine derivative under specific conditions. The final step involves the formation of the carboxamide group through an amide coupling reaction.

    Preparation of Cyclohexene Derivative: The cyclohexene ring can be synthesized via hydrogenation of benzene or through Diels-Alder reactions involving cyclohexadiene.

    Coupling with Fluorinated Pyridine: The cyclohexene derivative is then coupled with 3-fluoro-5-methylpyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of Carboxamide Group: The final step involves the introduction of the carboxamide group using reagents like carbodiimides (e.g., EDCI) and amines under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., DMF, DMSO)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Cyclohexane derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry

In organic synthesis, N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to binding affinity and specificity towards biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the material science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atom can enhance binding affinity and metabolic stability, while the carboxamide group can participate in hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzeneacetamide
  • N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide
  • N-[2-(cyclohex-1-en-1-yl)ethyl]benzothioamide

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide is unique due to the presence of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexene ring and the fluorinated pyridine ring also provides a distinctive structural framework that can be exploited in various scientific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c1-11-9-13(16)14(18-10-11)15(19)17-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWTYGIUUYQSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NCCC2=CCCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.